Methyl 3-amino-2-methylpyridine-4-carboxylate
Overview
Description
Methyl 3-amino-2-methylpyridine-4-carboxylate is a chemical compound with a pyridine ring substituted with an amino group, a methyl group, and a carboxylate ester group
Mechanism of Action
Target of Action
Similar compounds such as 3-methylpyridine and 4-Methylpyridine have been found to interact with various proteins and enzymes, suggesting that Methyl 3-amino-2-methylpyridine-4-carboxylate may have similar targets.
Mode of Action
It’s worth noting that similar compounds have been used in suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that this compound might interact with its targets in a similar manner, leading to changes at the molecular level.
Biochemical Pathways
Similar compounds have been involved in oxidative processes , suggesting that this compound might affect similar pathways and have downstream effects on cellular functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-amino-2-methylpyridine-4-carboxylate can be synthesized through several methods. One common approach involves the reaction of 2-chloro-3-amino-4-methylpyridine with methanol in the presence of a base such as sodium acetate. The reaction is typically carried out in a high-pressure reaction vessel at elevated temperatures and pressures to facilitate the formation of the desired ester .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials to the desired product while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2-methylpyridine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Cyclization Reactions: The presence of multiple functional groups allows for cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield N-alkyl or N-acyl derivatives, while oxidation can produce N-oxides.
Scientific Research Applications
Methyl 3-amino-2-methylpyridine-4-carboxylate has several applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules.
Biological Research: It is used in the study of enzyme inhibitors and receptor ligands.
Material Science: The compound is explored for its potential use in the development of new materials with specific properties
Comparison with Similar Compounds
Similar Compounds
Methyl 3-methylpyridine-2-carboxylate: Similar structure but lacks the amino group.
2-Amino-3-methylpyridine: Similar structure but lacks the carboxylate ester group
Uniqueness
Methyl 3-amino-2-methylpyridine-4-carboxylate is unique due to the presence of both an amino group and a carboxylate ester group on the pyridine ring
Properties
IUPAC Name |
methyl 3-amino-2-methylpyridine-4-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-7(9)6(3-4-10-5)8(11)12-2/h3-4H,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDCUNZSNDZNHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1N)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401253551 | |
Record name | Methyl 3-amino-2-methyl-4-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401253551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227581-39-6 | |
Record name | Methyl 3-amino-2-methyl-4-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227581-39-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-amino-2-methyl-4-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401253551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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